1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene
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Overview
Description
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2BrF4NO2S and a molecular weight of 320.06 g/mol . This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation, nitration, and the introduction of trifluoromethylthio groups. One common method involves the following steps:
Halogenation: Bromination of a fluorobenzene derivative to introduce the bromine atom.
Nitration: Nitration of the bromofluorobenzene to introduce the nitro group.
Trifluoromethylthio Introduction: Reaction with a trifluoromethylthiolating agent to introduce the trifluoromethylthio group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-bromo-3-fluoro-2-amino-5-(trifluoromethylthio)benzene.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene depends on the specific chemical reactions it undergoes. For example, in Suzuki-Miyaura coupling, the bromine atom is replaced by a new substituent through a palladium-catalyzed cross-coupling reaction . The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
- 1-Bromo-3-fluorobenzene
- 1-Bromo-2-fluoro-3-nitrobenzene
Uniqueness
1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. This makes it a valuable compound for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C7H2BrF4NO2S |
---|---|
Molecular Weight |
320.06 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2S/c8-4-1-3(16-7(10,11)12)2-5(9)6(4)13(14)15/h1-2H |
InChI Key |
OJIQRGRIYZHZLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)SC(F)(F)F |
Origin of Product |
United States |
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